
3-Methyl-2-octanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-octanol is an organic compound with the molecular formula C₉H₂₀O. It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of an octane chain, with a methyl group attached to the third carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-2-octanol can be synthesized through various methods. One common method involves the reduction of 3-methyl-2-octanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound can be produced through the hydrogenation of 3-methyl-2-octanone over a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-octanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: 3-Methyl-2-octanone
Reduction: 3-Methyl-2-octane
Substitution: 3-Methyl-2-octyl chloride or bromide
Applications De Recherche Scientifique
3-Methyl-2-octanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methyl-2-octanol depends on its application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group, which can donate electrons. In biological systems, it interacts with olfactory receptors in insects, triggering behavioral responses. The exact molecular targets and pathways involved in these interactions are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
3-Methyl-2-octanol can be compared with other similar compounds such as:
2-Methyl-3-octanol: Similar in structure but with the hydroxyl group on the third carbon.
3-Methyl-3-octanol: Similar but with the hydroxyl group on the third carbon and an additional methyl group on the same carbon.
Isoamyl alcohol (3-methyl-1-butanol): A shorter chain alcohol with a similar methyl group arrangement
These compounds share similar chemical properties but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in various fields .
Propriétés
Numéro CAS |
27644-49-1 |
|---|---|
Formule moléculaire |
C9H20O |
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
3-methyloctan-2-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-6-7-8(2)9(3)10/h8-10H,4-7H2,1-3H3 |
Clé InChI |
WQADSKJNOTZWML-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


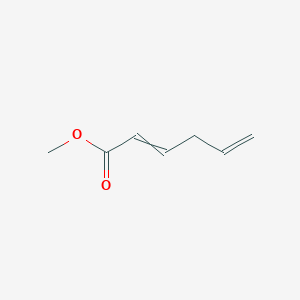

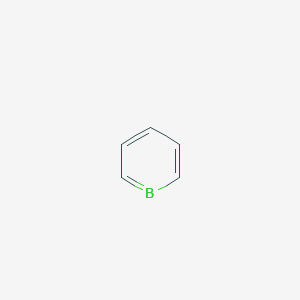

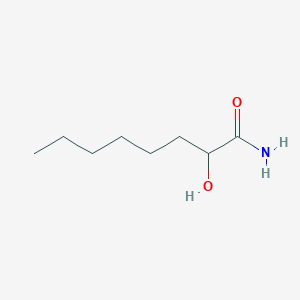
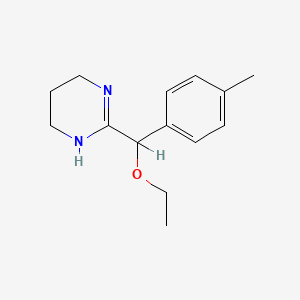
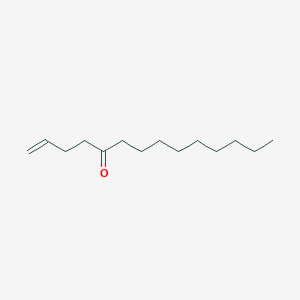
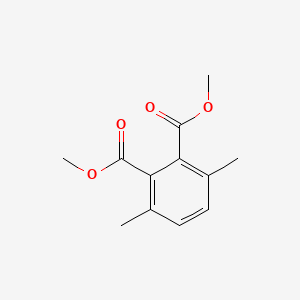
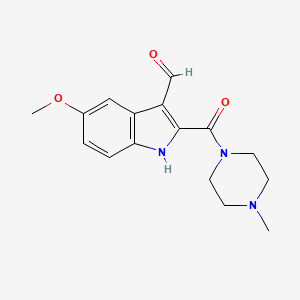
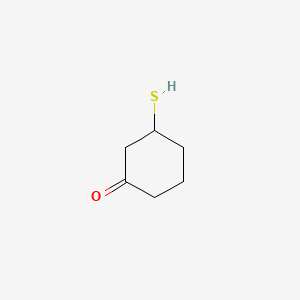

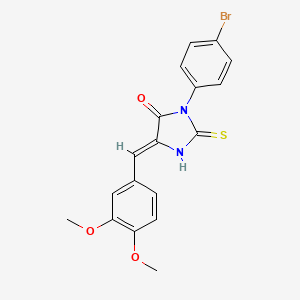
![[(Dodecyloxy)methyl]benzene](/img/structure/B14677141.png)
![Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-](/img/structure/B14677142.png)
